molecular formula C8H16N2S B1477612 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine CAS No. 2097999-26-1

1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine

Cat. No.: B1477612
CAS No.: 2097999-26-1
M. Wt: 172.29 g/mol
InChI Key: MVFQKKZDGOQPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine is a chemical compound that has gained significant attention from the scientific community due to its distinct properties and potential applications in various fields of research and industry. It is available for purchase for pharmaceutical testing .


Synthesis Analysis

The synthesis of tetrahydro-4H-thiopyran-4-ones, a key component in the structure of this compound, has been studied over the last 7 years . The methods used for the synthesis include intramolecular Dieckmann condensation and addition of hydrogen sulfide and its derivatives to divinyl ketones .

Scientific Research Applications

Nucleophilic Ring-Opening Reactions

A study by Sathishkannan et al. (2017) explored the nucleophilic ring-opening reactions of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines, leading to the formation of dihydropyrazoles and cyclopropane-fused pyridazinones. This research highlights a method for generating structurally diverse compounds through controlled nucleophilic ring-opening, indicating potential applications in the synthesis of complex organic molecules Sathishkannan, G., Tamilarasan, V., & Srinivasan, K. (2017). Nucleophilic ring-opening reactions of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines. Organic & Biomolecular Chemistry, 15(6), 1400-1406.

Organic Synthesis and Corrosion Inhibition

Abdallah et al. (2016) reported on the synthesis of a new hydrazide derivative used as a corrosion inhibitor for mild steel in acid solutions. This work underscores the role of hydrazine derivatives in materials science, particularly in the development of compounds that can significantly enhance the durability and lifespan of metal structures Abdallah, Z. A., Ahmed, M. S., & Saleh, M. M. (2016). Organic synthesis and inhibition action of novel hydrazide derivative for mild steel corrosion in acid solutions. Materials Chemistry and Physics, 174, 91-99.

Heterocyclization to Thiophene and Pyrrole Derivatives

Rozentsveig et al. (2022) investigated the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide in a hydrazine hydrate–alkali medium, leading to the formation of thiophene and pyrrole derivatives. This study offers insights into the synthesis of complex heterocyclic structures, potentially useful in pharmaceuticals and agrochemicals Rozentsveig, I., Nikonova, V., Manuilov, V. V., Ushakov, I., Borodina, T., Smirnov, V., & Korchevin, N. (2022). Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives. Molecules, 27.

Synthesis of Antimicrobial Compounds

Patel and Patel (2010) demonstrated the synthesis of fluoroquinolone-based 4-thiazolidinones from hydrazine derivatives, showing significant antimicrobial activity. This research is pivotal in the ongoing quest for new antibiotics to combat resistant strains of bacteria Patel, N., & Patel, S. D. (2010). Synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones. Medicinal Chemistry Research, 19, 757-770.

Biochemical Analysis

Biochemical Properties

1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with secreted aspartic proteinase (SAP), which is a potential antifungal target . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities.

Cellular Effects

This compound influences various cellular processes. It has been observed to exhibit antifungal, anticonvulsant, and anti-Toxoplasma gondii activities . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the growth of Candida spp. at non-cytotoxic concentrations for mouse L929 fibroblast and African green monkey kidney (VERO) cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit secreted aspartic proteinase (SAP), which is crucial for its antifungal activity . Additionally, it demonstrates anticonvulsant activity by modulating the activity of specific ion channels and receptors involved in neuronal signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its antifungal and anticonvulsant activities over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to the compound has not shown significant adverse effects on cellular function in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antifungal and anticonvulsant activities without causing toxicity . At higher doses, it may lead to adverse effects such as motor impairment and toxicity . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in target tissues where it exerts its biological effects . Its localization and accumulation are influenced by factors such as tissue permeability, binding affinity, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall efficacy in exerting its biological effects.

Properties

IUPAC Name

1-cyclopropyl-1-(thian-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S/c9-10(7-1-2-7)8-3-5-11-6-4-8/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFQKKZDGOQPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCSCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine
Reactant of Route 2
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine
Reactant of Route 3
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine
Reactant of Route 4
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine
Reactant of Route 5
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine
Reactant of Route 6
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine

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